Chemical structure and properties of 1,2-Difluoro-3-(methoxymethoxy)benzene
Chemical structure and properties of 1,2-Difluoro-3-(methoxymethoxy)benzene
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Abstract
This technical guide provides a comprehensive overview of the chemical structure, properties, synthesis, and potential applications of 1,2-Difluoro-3-(methoxymethoxy)benzene. As a fluorinated aromatic ether, this compound holds significant interest for medicinal chemistry and drug discovery due to the unique properties conferred by its fluorine and methoxymethyl ether substituents. This document aims to serve as a valuable resource for researchers by detailing a probable synthetic pathway, predicted spectroscopic characteristics, and exploring its potential as a building block in the development of novel therapeutics. While direct experimental data for this specific molecule is limited, this guide synthesizes information from closely related analogues and established chemical principles to provide a robust and scientifically grounded perspective.
Chemical Identity and Physicochemical Properties
1,2-Difluoro-3-(methoxymethoxy)benzene is a substituted benzene ring with the chemical formula C₈H₈F₂O₂ and a molecular weight of 174.14 g/mol .[1] The structure features two adjacent fluorine atoms and a methoxymethyl (MOM) ether group at positions 1, 2, and 3 of the benzene ring, respectively.
Structural Diagram
Caption: Proposed synthetic workflow for 1,2-Difluoro-3-(methoxymethoxy)benzene.
Experimental Protocol: Synthesis of 1,2-Difluoro-3-(methoxymethoxy)benzene
This protocol is a scientifically inferred procedure based on standard organic chemistry transformations.
Step 1: Synthesis of 1,2-Difluoro-3-hydroxybenzene (Precursor)
The synthesis of the precursor, 1,2-Difluoro-3-hydroxybenzene, can be achieved from 1,2-Difluoro-3-nitrobenzene through reduction of the nitro group to an amine, followed by diazotization and hydrolysis.
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Reduction of 1,2-Difluoro-3-nitrobenzene: The nitro group can be reduced to an amine using standard catalytic hydrogenation (e.g., H₂ gas with a palladium on carbon catalyst) or with a metal in acidic media (e.g., SnCl₂ in HCl).
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Diazotization and Hydrolysis: The resulting 1,2-Difluoro-3-aminophenol is then diazotized using sodium nitrite in an acidic solution (e.g., sulfuric acid) at low temperatures (0-5 °C). The diazonium salt is subsequently hydrolyzed by warming the solution to yield 1,2-Difluoro-3-hydroxybenzene.
Step 2: Methoxymethyl (MOM) Ether Protection
The hydroxyl group of 1,2-Difluoro-3-hydroxybenzene is protected as a methoxymethyl ether. [2][3][4][5][6]
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Preparation: To a stirred solution of 1,2-Difluoro-3-hydroxybenzene (1.0 equivalent) in an anhydrous aprotic solvent such as dichloromethane (DCM) or tetrahydrofuran (THF) at 0 °C under an inert atmosphere (e.g., nitrogen or argon), add a non-nucleophilic base such as N,N-diisopropylethylamine (DIPEA) (1.5 equivalents). [3][5]2. Addition of MOM-Cl: Slowly add chloromethyl methyl ether (MOM-Cl) (1.2 equivalents) to the solution. Caution: MOM-Cl is a known carcinogen and should be handled with extreme care in a well-ventilated fume hood. [5]3. Reaction: Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring the progress by thin-layer chromatography (TLC).
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Workup: Upon completion, quench the reaction with a saturated aqueous solution of ammonium chloride. Separate the organic layer, and extract the aqueous layer with the organic solvent. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
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Purification: The crude product can be purified by column chromatography on silica gel to yield 1,2-Difluoro-3-(methoxymethoxy)benzene.
Spectroscopic and Analytical Data (Predicted)
Directly measured spectroscopic data for 1,2-Difluoro-3-(methoxymethoxy)benzene is not widely published. The following are predicted spectral characteristics based on the structure and known chemical shifts of similar compounds.
¹H NMR
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Aromatic Protons (3H): The three protons on the benzene ring are expected to appear in the aromatic region (δ 6.8-7.5 ppm). Due to the fluorine and methoxy substituents, they will likely exhibit complex splitting patterns (multiplets) due to proton-proton and proton-fluorine coupling.
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Methylene Protons (-O-CH₂-O-): A singlet is expected around δ 5.2 ppm.
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Methyl Protons (-O-CH₃): A singlet is expected around δ 3.5 ppm.
¹³C NMR
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Aromatic Carbons (6C): Six signals are expected in the aromatic region (δ 110-160 ppm). The carbons directly bonded to fluorine will show large one-bond carbon-fluorine coupling constants (¹JCF).
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Methylene Carbon (-O-CH₂-O-): A signal is expected around δ 95 ppm.
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Methyl Carbon (-O-CH₃): A signal is expected around δ 56 ppm.
Mass Spectrometry (MS)
The electron ionization (EI) mass spectrum is expected to show a molecular ion peak (M⁺) at m/z = 174.14. Common fragmentation patterns would involve the loss of the methoxymethyl group or parts of it.
Reactivity and Chemical Behavior
The chemical reactivity of 1,2-Difluoro-3-(methoxymethoxy)benzene is primarily influenced by the electron-withdrawing nature of the two fluorine atoms and the properties of the MOM ether protecting group.
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Electrophilic Aromatic Substitution: The fluorine atoms are deactivating and ortho-, para-directing. However, the methoxymethoxy group is activating and ortho-, para-directing. The combined effect will influence the regioselectivity of electrophilic substitution reactions.
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Nucleophilic Aromatic Substitution: The presence of two electron-withdrawing fluorine atoms may render the benzene ring susceptible to nucleophilic aromatic substitution, particularly at positions activated by these groups.
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Cleavage of the MOM Ether: The methoxymethyl ether is stable to a wide range of reagents but can be cleaved under acidic conditions. [3][5]This lability is a key feature, allowing for the deprotection of the hydroxyl group when needed in a synthetic sequence.
Applications in Research and Drug Development
While specific applications of 1,2-Difluoro-3-(methoxymethoxy)benzene are not yet documented, its structural features suggest significant potential in medicinal chemistry and drug discovery.
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Bioisosteric Replacement: Fluorinated aromatic rings are often used as bioisosteres for non-fluorinated analogues. The introduction of fluorine can modulate the compound's pKa, lipophilicity, and metabolic stability, potentially leading to improved pharmacokinetic and pharmacodynamic properties.
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Metabolic Stability: The fluorine atoms can block sites of metabolic oxidation by cytochrome P450 enzymes, thereby increasing the half-life of a drug candidate.
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Conformational Control: The presence of fluorine can influence the conformation of a molecule, which can be crucial for its binding to a biological target.
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Synthetic Intermediate: As a protected phenol, this compound is a valuable intermediate for the synthesis of more complex molecules. The MOM group can be removed at a later stage to reveal the free hydroxyl group for further functionalization.
Safety and Handling
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General Handling: Handle in a well-ventilated area, preferably in a fume hood. [7][8]Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. [7][8][9]* Inhalation: Avoid inhaling vapors or dust. [8]* Skin and Eye Contact: Avoid contact with skin and eyes. [8][9]In case of contact, rinse immediately with plenty of water. [8][9]* Fire Hazards: While not definitively known, similar aromatic ethers can be combustible. Keep away from heat, sparks, and open flames. [9]* Storage: Store in a tightly sealed container in a cool, dry place. [1][7] Disclaimer: This guide is intended for informational purposes for qualified researchers. All laboratory work should be conducted with appropriate safety precautions and after consulting relevant safety literature. The synthetic protocols described are based on established chemical principles and may require optimization.
References
- Benchchem. (2025). Technical Support Center: Methoxymethyl (MOM) Ether Protecting Group.
- Adichemistry. (n.d.). Methoxymethyl Ether (MOM) | Hydroxyl Protective Group.
- Total Synthesis. (n.d.). MOM Protecting Group: MOM Protection & Deprotection Mechanism.
- Wikipedia. (n.d.). Methoxymethyl ether.
- Organic Chemistry. (2022, January 19). MOM Protecting Group Addition [Video]. YouTube.
- Sigma-Aldrich. (2025, November 6).
- NOVA Chemicals. (2024, July 18).
- Fisher Scientific. (2025, December 24).
- TCI Chemicals. (n.d.).
- EPA. (2025, October 15). 1,3-Difluoro-2-(trifluoromethoxy)
- PubChem. (n.d.). 1,2-Difluoro-3-nitrobenzene.
- Fisher Scientific. (n.d.). 3-Fluoro-1,2-dihydroxybenzene, 98+%.
- Sigma-Aldrich. (n.d.). 1,2-Difluoro-3-methoxybenzene.
- Benchchem. (2025). Technical Guide: Properties, Synthesis, and Potential Biological Activity of Substituted Dichlorodimethoxybenzenes.
- NIST. (n.d.). Benzene, 1,2-difluoro-.
- Santa Cruz Biotechnology. (n.d.). 1,2-Difluoro-3-methoxy-4-nitrobenzene.
- Sigma-Aldrich. (n.d.). 1,2-difluoro-3-iodo-4-(methoxymethoxy)benzene.
- Justia Patents. (1994, November 9).
- ChemScene. (n.d.). 749230-18-0 | 1,2-Difluoro-3-(methoxymethoxy)benzene.
- PubChem. (n.d.). 1,2-Difluoro-3-propylbenzene.
- Google Patents. (n.d.). CN1706783A - Synthesis process of 1,2,3-trimethoxy benzene.
- Google Patents. (n.d.). CN101811942A - Synthesizing method for 1,2-dimethoxy benzene.
- Patsnap. (2008, July 16). Synthesis process of 1,2,3-trimethoxy benzene.
- PubMed. (2013, September 6). Use of fluoroform as a source of difluorocarbene in the synthesis of difluoromethoxy- and difluorothiomethoxyarenes.
Sources
- 1. chemscene.com [chemscene.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. adichemistry.com [adichemistry.com]
- 4. total-synthesis.com [total-synthesis.com]
- 5. Methoxymethyl ether - Wikipedia [en.wikipedia.org]
- 6. m.youtube.com [m.youtube.com]
- 7. novachem.com [novachem.com]
- 8. tcichemicals.com [tcichemicals.com]
- 9. fishersci.com [fishersci.com]
